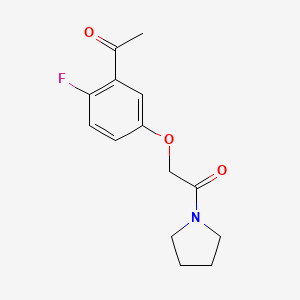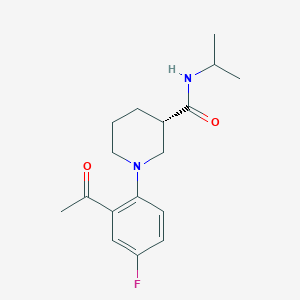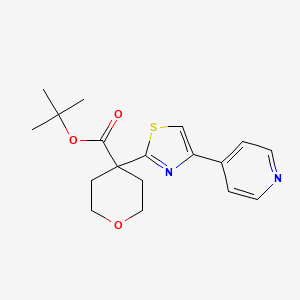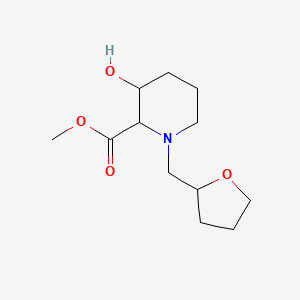
2-(3-Acetyl-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Acetyl-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone is a synthetic organic compound. It is characterized by the presence of a fluorophenoxy group and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone typically involves the following steps:
Formation of the fluorophenoxy intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate acetylating agent under controlled conditions.
Introduction of the pyrrolidine ring: The intermediate is then reacted with a pyrrolidine derivative to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group.
Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.
Substitution: The fluorine atom on the phenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
2-(3-Acetyl-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the production of pharmaceuticals or as a chemical reagent.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, compounds like 2-(3-Acetyl-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone may interact with enzymes or receptors, altering their activity. This interaction could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Acetylphenoxy)-1-pyrrolidin-1-ylethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(4-Fluorophenoxy)-1-pyrrolidin-1-ylethanone: Similar structure but without the acetyl group, potentially altering its chemical properties.
Uniqueness
The presence of both the acetyl and fluorophenoxy groups in 2-(3-Acetyl-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone may confer unique reactivity and biological activity compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Propriétés
IUPAC Name |
2-(3-acetyl-4-fluorophenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c1-10(17)12-8-11(4-5-13(12)15)19-9-14(18)16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGYQOJCIWKSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OCC(=O)N2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(2-Hydroxyethoxy)ethyl]-1-(2-hydroxyethyl)-3-(2-methoxypentyl)urea](/img/structure/B7409948.png)
![[(3S,4R)-3-amino-4-(2-fluorophenyl)pyrrolidin-1-yl]-(5-chloro-1-propan-2-ylpyrazol-4-yl)methanone](/img/structure/B7409953.png)
![3,3-Dimethyl-5-[(4-methyl-1,2-oxazol-3-yl)methylamino]-5-oxopentanoic acid](/img/structure/B7409964.png)
![3,3,3-Trifluoropropyl 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B7409979.png)

![[3-(3-Chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-[4-(hydroxymethyl)-4-methoxypiperidin-1-yl]methanone](/img/structure/B7409997.png)
![[2-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 3-amino-4-methylpyridine-2-carboxylate](/img/structure/B7410000.png)
![N-[2-[(4,4-difluoro-3-hydroxybutyl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7410006.png)

![4-nitro-5-propan-2-yl-N-[2-(pyridin-2-ylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B7410019.png)

![2-[(4-Amino-5-cyclohexylpentanoyl)-(2-methoxyethyl)amino]acetic acid](/img/structure/B7410040.png)
![cyclobutyl 4-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B7410044.png)
![3-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B7410049.png)
